Cas no 1052634-81-7 (2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)

2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylicacid
- 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- EN300-718840
- SCHEMBL12101010
- 1052634-81-7
- AKOS004043292
- 4-Thiazolecarboxylic acid, 2-cyclopropyl-4,5-dihydro-
- 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C7H9NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h4-5H,1-3H2,(H,9,10)
- InChIKey: YCFLERREGSMAGS-UHFFFAOYSA-N
- ほほえんだ: S1CC(C(=O)O)N=C1C1CC1
計算された属性
- せいみつぶんしりょう: 171.03539970g/mol
- どういたいしつりょう: 171.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 75Ų
じっけんとくせい
- 密度みつど: 1.68±0.1 g/cm3(Predicted)
- ふってん: 345.2±35.0 °C(Predicted)
- 酸性度係数(pKa): 1.37±0.40(Predicted)
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718840-1.0g |
2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
1052634-81-7 | 1g |
$0.0 | 2023-06-07 |
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acidに関する追加情報
Professional Introduction to Compound with CAS No. 1052634-81-7 and Product Name: 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS No. 1052634-81-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of pharmacological effects. The presence of a cyclopropyl group and a carboxylic acid moiety in its structure imparts distinct chemical and biological characteristics that make it a valuable scaffold for drug discovery and development.
The thiazole core is a prominent pharmacophore in medicinal chemistry, widely recognized for its role in various therapeutic applications. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural flexibility of thiazole allows for the introduction of diverse substituents, enabling the synthesis of a myriad of analogs with tailored biological activities. In the case of 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, the cyclopropyl group enhances the compound's lipophilicity, which can be crucial for membrane permeability and binding affinity to biological targets.
The carboxylic acid functional group at the 4-position of the thiazole ring introduces a polar moiety that can participate in hydrogen bonding interactions with biological receptors. This feature is particularly important for drug design, as hydrogen bonding plays a critical role in determining the binding affinity and specificity of a drug molecule. Furthermore, the carboxylic acid group can be further functionalized to introduce additional pharmacological properties, such as protease inhibition or receptor modulation.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of thiazole derivatives for potential therapeutic applications. These computational methods allow researchers to predict the binding modes of 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid to various biological targets with high accuracy. For instance, studies have shown that this compound exhibits promising interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
In vitro studies have demonstrated that 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid possesses inhibitory effects on certain kinases and transcription factors implicated in tumor growth and survival. These findings are particularly intriguing given the growing interest in targeting these pathways for cancer therapy. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell function.
The synthesis of 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves multi-step organic reactions that highlight the synthetic versatility of thiazole derivatives. The introduction of the cyclopropyl group requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve efficiency.
The pharmacokinetic profile of 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is another critical aspect that has been thoroughly investigated. In preclinical studies, this compound has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, its moderate solubility in both aqueous and lipid environments suggests potential for oral administration and good tissue distribution.
One of the most compelling aspects of 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is its potential as a lead compound for further drug development. By leveraging structure-based drug design principles, researchers can modify specific regions of the molecule to enhance its potency, selectivity, and pharmacokinetic properties. For example, replacing the carboxylic acid group with an amide or ester derivative could alter the compound's solubility profile while maintaining its biological activity.
The growing body of evidence supporting the therapeutic potential of thiazole derivatives has spurred interest from both academic researchers and pharmaceutical companies. Several clinical trials are currently underway evaluating novel thiazole-based compounds for various indications. The success observed with these early-stage trials underscores the importance of compounds like 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid as valuable candidates for future drug development.
In conclusion,2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS No. 1052634-81-7) represents a promising therapeutic agent with significant potential in multiple disease areas. Its unique structural features combined with favorable pharmacological properties make it an attractive scaffold for further research and development. As our understanding of biological pathways continues to evolve,thiazole derivatives like this one will undoubtedly play a crucial role in shaping the future of medicine.
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